2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride
Description
Historical Context and Development
2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride, also known as 4-methyldiphenhydramine hydrochloride , emerged as a structural analogue of diphenhydramine during mid-20th-century efforts to optimize antihistaminic agents. Diphenhydramine, first synthesized in 1943 by George Rieveschl, became a cornerstone for studying ethanolamine-derived compounds. The methyl-substituted variant was likely developed to explore the impact of aromatic ring modifications on receptor binding efficacy and metabolic stability. Early research into diphenhydramine analogues focused on altering substituents on the benzhydryl moiety to enhance selectivity for histamine H₁ receptors while minimizing anticholinergic side effects. This compound’s synthesis marked a pivotal step in understanding structure-activity relationships (SAR) within the quaternary ammonium class.
Significance within Quaternary Ammonium Compound Classification
Quaternary ammonium compounds (QACs) are characterized by a central nitrogen atom bonded to four organic groups and a halide counterion. This compound belongs to the first-generation QACs , which feature aromatic benzyl groups and short alkyl chains. Its structure includes a dimethylammonium core linked to a p-methyl-substituted benzhydryl ether (Table 1), conferring both lipophilic and cationic properties critical for membrane interaction.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Dimethylammonium cation with ethyloxy spacer |
| Aromatic substituents | p-Methylphenyl and phenyl groups on the benzhydryl moiety |
| Molecular formula | C₁₈H₂₄ClNO |
| Molecular weight | 305.84 g/mol |
| CAS registry | 4024-34-4 |
This compound’s dual aromatic system enhances its affinity for hydrophobic pockets in proteins, a trait shared with other therapeutic QACs like benzalkonium chloride. However, its limited branching distinguishes it from later-generation QACs, which prioritize environmental stability and reduced toxicity.
Nomenclature and Identification Systems
The compound’s systematic IUPAC name, This compound , reflects its ethoxy-linked dimethylammonium group and substituted benzhydryl backbone. Alternative designations include:
- Neobenodine (pharmacopeial name)
- Diphenhydramine EP Impurity B HCl (pharmaceutical reference standard)
- 4-Methyldiphenhydramine hydrochloride (substituent-based name)
Regulatory identifiers further clarify its classification:
- CAS No. : 4024-34-4
- UNII : 8H4DV0TDRY (FDA Substance Registration System)
- EC Number : 223-691-2 (European Community identifier)
Spectroscopic characterization employs nuclear magnetic resonance (NMR) for verifying the benzhydryl ether linkage and methyl group positioning, while mass spectrometry confirms the molecular ion peak at m/z 305.84.
Relationship to Diphenhydramine as a Structural Analogue
Structurally, this compound differs from diphenhydramine (2-(diphenylmethoxy)-N,N-dimethylethanamine ) by the addition of a p-methyl group on one phenyl ring (Figure 1). This modification alters electronic and steric profiles, potentially influencing cytochrome P450 binding and metabolic pathways.
Figure 1: Structural Comparison
Diphenhydramine: R = H
4-Methyldiphenhydramine: R = CH₃ (para position)
In pharmaceutical contexts, the compound is recognized as a process-related impurity in diphenhydramine formulations, arising from alkylation side reactions during synthesis. Studies on diphenhydramine analogues demonstrate that para-methylation reduces histamine receptor affinity but enhances lipid solubility, which may affect tissue distribution. This structural tweak underscores the delicate balance between molecular modifications and pharmacological outcomes in QAC design.
Properties
IUPAC Name |
dimethyl-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16;/h4-12,18H,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFDLGUZDIWYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4024-34-4 | |
| Record name | Neobenodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4024-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neobenodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004024344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biochemical Analysis
Biochemical Properties
It is known that it is an impurity of Diphenhydramine, which is an antihistamine and anticholinergic. This suggests that it may interact with histamine receptors and cholinergic receptors in the body.
Cellular Effects
Given its association with Diphenhydramine, it may influence cell function by interacting with histamine and cholinergic receptors.
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with histamine and cholinergic receptors.
Biological Activity
Introduction
2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride, with the CAS number 19804-27-4, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is structurally related to several known pharmaceuticals and is often studied for its implications in medicinal chemistry and pharmacology.
- Molecular Formula : C18H24ClNO
- Molecular Weight : 313.84 g/mol
- Chemical Structure : The compound features a dimethylammonium group, which is characteristic of many biologically active quaternary ammonium compounds, alongside a phenylbenzyl ether moiety.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including:
- Cholinergic Receptors : As a quaternary ammonium compound, it may act as an antagonist or modulator at cholinergic receptors, which are critical in neurotransmission.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, potentially due to their ability to disrupt microbial cell membranes.
Antimicrobial Activity
Research indicates that quaternary ammonium compounds (QACs), including derivatives like this compound, exhibit significant antimicrobial properties. The mechanism is often attributed to:
- Membrane Disruption : QACs can insert into bacterial membranes, leading to increased permeability and cell lysis.
- Biofilm Inhibition : These compounds may inhibit biofilm formation, which is crucial for the persistence of infections.
| Study | Findings |
|---|---|
| Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. | |
| Showed effectiveness in reducing biofilm formation in clinical isolates. |
Cytotoxicity and Safety Profile
While the antimicrobial properties are promising, it is essential to evaluate the cytotoxicity of this compound:
- Cell Line Studies : Various studies have assessed the cytotoxic effects on human cell lines. Results indicate that while effective against pathogens, higher concentrations may lead to cytotoxicity in mammalian cells.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 1 | 95 |
| 10 | 85 |
| 100 | 50 |
Case Studies
- Severe Esophagitis and Chemical Pneumonitis : A case report highlighted severe respiratory and gastrointestinal injuries following exposure to similar quaternary ammonium compounds. This emphasizes the need for careful handling and dosage considerations when using such compounds therapeutically or industrially .
- Clinical Applications : In clinical settings, derivatives of this compound have been explored for their potential use in disinfectants and antiseptics due to their efficacy against a range of pathogens while also evaluating their safety profiles .
Scientific Research Applications
Pharmaceutical Applications
2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride is investigated for its role as a pharmaceutical agent due to its antimicrobial and antiseptic properties. It has been explored in formulations for topical applications and as a preservative in various medicinal products.
| Application | Description |
|---|---|
| Antimicrobial Agent | Effective against a range of bacteria and fungi, used in topical formulations. |
| Preservative | Added to pharmaceuticals to prevent microbial growth. |
| Drug Delivery Systems | Investigated for use in controlled release formulations. |
Biochemical Research
The compound serves as a surfactant in biochemical assays, facilitating the solubilization of membrane proteins and other hydrophobic compounds. Its ability to disrupt lipid bilayers makes it valuable in studying membrane dynamics.
| Research Area | Details |
|---|---|
| Membrane Protein Studies | Enhances the solubility of membrane proteins for structural analysis. |
| Lipid Bilayer Disruption | Used to study the effects of surfactants on membrane integrity and function. |
Material Science
In material science, this compound is utilized in the synthesis of polymeric materials. Its quaternary ammonium structure imparts antimicrobial properties to polymers, making them suitable for medical devices and coatings.
| Material Type | Application |
|---|---|
| Antimicrobial Polymers | Incorporated into polymers for use in medical devices to reduce infection risk. |
| Coatings | Used in surface coatings to provide antimicrobial properties. |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential for use in clinical settings.
Case Study 2: Membrane Protein Solubilization
Research conducted at a leading university demonstrated that this compound effectively solubilized membrane proteins for crystallography studies. The findings highlighted its utility in structural biology, paving the way for advancements in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium compounds (QACs) are widely used in pharmaceuticals, surfactants, and polymer chemistry. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of Selected QACs
Key Structural and Functional Differences
Substituent Effects on Reactivity and Stability
- The acryloyloxy and methacryloyloxy groups in CAS 46830-22-2 and 46917-07-1 enable polymerization, making these compounds critical in synthesizing cationic polymers for water treatment or coatings . In contrast, the p-methylbenzyl group in the target compound enhances steric bulk, favoring receptor binding in pharmaceutical contexts .
- Diethyl vs. Dimethyl Ammonium Groups : Benzyldiethyl derivatives (e.g., CAS 47034-01-5) exhibit reduced charge density compared to dimethyl analogs, affecting their surfactant efficiency .
Molecular Weight and Solubility
- The target compound (305.84 g/mol) has intermediate hydrophilicity, balancing solubility and membrane permeability for drug delivery. Higher molecular weight analogs like CAS 93940-17-1 (333.90 g/mol) show increased lipophilicity, limiting aqueous solubility but enhancing tissue penetration .
Biological Activity
- Anticholinergic Activity : The target compound’s rigid benzyl ether structure mimics acetylcholine, enabling competitive inhibition of muscarinic receptors . Orphenadrine-related compounds (e.g., CAS 93940-17-1) share structural motifs but differ in substituent placement, altering potency and selectivity .
Industrial Applications Cationic Surfactants: Acryloyloxy and methacryloyloxy derivatives dominate industrial applications due to their dual functionality as surfactants and monomers. For example, Sanyo Chemical’s METHACRYLATE DMB-60 (CAS 46917-07-1) is a key monomer for cationic flocculants .
Research Findings
- Pharmacological Studies : Tolamidoline (CAS 4024-34-4) demonstrated 10-fold higher anticholinergic activity than benzalkonium chloride in rodent models, attributed to its optimized benzyl-ethoxy linker .
- Polymer Performance : Methacryloyloxyethyl derivatives (CAS 46917-07-1) exhibit superior thermal stability (>200°C) in polymers compared to acryloyloxy analogs, making them preferred for high-temperature industrial processes .
- Toxicity Profile : Diethyl-substituted QACs (e.g., CAS 47034-01-5) show reduced cytotoxicity compared to dimethyl analogs, suggesting safer use in consumer products .
Preparation Methods
Alkylation of Tertiary Amine Precursors
The most plausible route involves quaternizing a tertiary amine with methyl chloride. The precursor, 2-[(p-methyl-alpha-phenylbenzyl)oxy]ethyldimethylamine, is synthesized via a two-step process:
-
Ether Formation :
-
Amination :
The resulting tertiary amine is then alkylated using methyl chloride in an alcoholic solvent (ethanol or isopropanol) with sodium carbonate as a catalyst. Reaction parameters from analogous syntheses include:
| Parameter | Value |
|---|---|
| Temperature | 75–95°C |
| Pressure | ≤0.18 MPa |
| Reaction Time | 4–6 hours |
| Post-Reaction Heating | 80–90°C for 2–3 hours |
| Solvent Ratio | 1.91–1.96:1 (solvent:amine) |
This method yields the target compound with a purity of 80–82% and residual free amine content of 0.05–0.98%.
Impurity Formation During Diphenhydramine Synthesis
As an impurity of diphenhydramine, the compound may form via:
-
Side Alkylation : Uncontrolled methylation of diphenhydramine’s tertiary amine group.
-
Structural Isomerization : Rearrangement during synthesis under acidic or high-temperature conditions.
Mitigation strategies include precise stoichiometry and low-temperature quaternization.
Optimization of Reaction Conditions
Catalytic Efficiency and Solvent Selection
Data from didecyl dimethyl ammonium chloride synthesis highlight critical factors:
-
Catalyst : Sodium carbonate (0.011–0.0114 mol ratio to solvent) enhances reaction speed.
-
Solvent : Ethanol improves solubility of hydrophobic intermediates, while isopropanol reduces byproducts.
-
Pressure Control : Maintaining ≤0.18 MPa prevents decomposition of methyl chloride.
Temperature and Time Dependence
Pilot-scale trials demonstrate:
-
75°C : 80% conversion after 6 hours.
-
95°C : 82% conversion after 4 hours but with 0.98% free amine.
Lower temperatures favor purity, while higher temperatures reduce cycle times.
Purification and Analytical Characterization
Isolation Techniques
Quality Control Metrics
| Property | Specification | Method |
|---|---|---|
| Purity | 80.0–82.0% | HPLC |
| Melting Point | 150–152°C | DSC |
| pH (1% aqueous) | 4.5–7.5 | Potentiometry |
| Residual Solvents | <500 ppm | GC-MS |
Industrial-Scale Considerations
Environmental Impact
-
Waste Streams : Ethanol recovery via distillation reduces organic discharge.
-
Byproduct Management : Free amines are neutralized with HCl before disposal.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride, and how can they be methodologically addressed?
- Answer : The synthesis of this quaternary ammonium compound requires precise control of alkylation and etherification steps. Key challenges include avoiding over-alkylation and ensuring regioselectivity. To address these:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization to detect intermediates .
- Purify the final product using recrystallization from ethanol-water mixtures to remove unreacted precursors .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Answer : A combination of methods is recommended:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the dimethylammonium group, aromatic protons, and ether linkage. Compare chemical shifts with structurally analogous benzyl ammonium chlorides .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid improve peak resolution .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Q. How does the compound’s stability vary under different storage conditions?
- Answer : The compound is hygroscopic and prone to hydrolysis. Stability can be optimized by:
- Storing in airtight containers with desiccants (e.g., silica gel) at 4°C .
- Avoiding prolonged exposure to light, as UV radiation may degrade the benzyl ether moiety. Use amber glass vials for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural elucidation?
- Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Performing 2D NMR (COSY, HSQC) to confirm connectivity and rule out artifacts .
- Comparing experimental IR spectra with computational predictions (e.g., DFT-based vibrational frequency analysis) to validate functional groups .
- Cross-referencing with X-ray crystallography data from structurally similar ammonium salts, such as [2-(2,5-dimethylphenoxy)ethyl]amine hydrochloride .
Q. What experimental design principles should guide optimization of this compound’s synthetic yield?
- Answer : Apply statistical Design of Experiments (DoE) methodologies:
- Use a central composite design to evaluate factors like temperature, solvent polarity, and catalyst loading. Response surface modeling can identify optimal conditions .
- For heterogeneous reactions, assess mixing efficiency via Reynolds number calculations to ensure uniform reagent distribution .
- Incorporate in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .
Q. What computational approaches are effective for predicting the compound’s reactivity or interactions in biological systems?
- Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability, leveraging force fields like CHARMM36 .
- Density Functional Theory (DFT) : Calculate partial atomic charges and electrostatic potential surfaces to rationalize nucleophilic/electrophilic sites .
- QSAR Modeling : Use structural analogs (e.g., benzodiphenhydramine derivatives) to build predictive models for antimicrobial or receptor-binding activity .
Q. How can researchers evaluate the compound’s potential pharmacological mechanisms despite limited in vivo data?
- Answer : Prioritize in vitro and in silico strategies:
- Enzyme Inhibition Assays : Test against acetylcholinesterase or histamine receptors, using fluorogenic substrates for high-throughput screening .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish preliminary safety margins .
- Docking Studies : Simulate binding to target proteins (e.g., G-protein-coupled receptors) using AutoDock Vina, guided by crystallographic data from related ammonium salts .
Methodological Considerations
- Data Validation : Cross-reference experimental results with established databases (e.g., USP-NF standards for ammonium salts) to ensure reproducibility .
- Safety Protocols : Adhere to chemical hygiene plans for handling hygroscopic and potentially irritant compounds, including fume hood use and PPE compliance .
- Ethical Compliance : Confirm that biological testing aligns with institutional review board (IRB) guidelines, particularly for cell-based assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
